ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and a thiazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Synthesis of the Thiazolopyrimidine Core: This involves the condensation of a thioamide with a β-keto ester in the presence of a base.
Coupling Reactions: The benzodioxole and dimethoxyphenyl groups are introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: shares similarities with other thiazolopyrimidine derivatives, such as:
Uniqueness
The uniqueness of ETHYL (2Z)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(3,4-DIMETHOXYPHENYL)-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C31H26N2O7S |
---|---|
Molecular Weight |
570.6g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(3,4-dimethoxyphenyl)-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C31H26N2O7S/c1-4-38-30(35)26-27(19-8-6-5-7-9-19)32-31-33(28(26)20-11-13-21(36-2)23(16-20)37-3)29(34)25(41-31)15-18-10-12-22-24(14-18)40-17-39-22/h5-16,28H,4,17H2,1-3H3/b25-15- |
InChI Key |
VEWOVZNVOTYHSB-MYYYXRDXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C6=CC=CC=C6 |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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